9-Undecenal, (9Z)-

Description

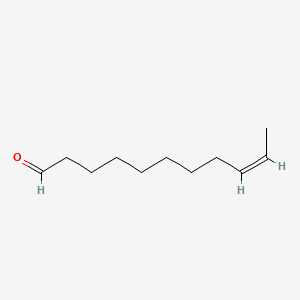

(9Z)-9-Undecenal (CAS 390745-03-6) is an unsaturated aldehyde with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol . Its structure features an 11-carbon chain with a Z-configured double bond at the ninth position and a terminal aldehyde group. The InChIKey ZFMUIJVOIVHGCF-IHWYPQMZSA-N confirms its stereochemistry . This compound is notable for its role in flavor and fragrance industries due to its citrus-like, fatty, and green odor profile. It is classified under the Generally Recognized as Safe (GRAS) substances for use in food flavorings, supported by non-mutagenic Ames assay results and a high NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg bw/day in toxicity studies .

Properties

CAS No. |

390745-03-6 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(Z)-undec-9-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2- |

InChI Key |

ZFMUIJVOIVHGCF-IHWYPQMZSA-N |

Isomeric SMILES |

C/C=C\CCCCCCCC=O |

Canonical SMILES |

CC=CCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Undecenal, (9Z)-, can be achieved through several methods. One common approach involves the partial hydrogenation of undecylenic acid, which yields a mixture of (9E)- and (9Z)-isomers . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions.

Industrial Production Methods: In industrial settings, 9-Undecenal, (9Z)-, is often produced through the hydroformylation of 1-decene. This process involves the reaction of 1-decene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form a mixture of aldehydes, including 9-Undecenal .

Chemical Reactions Analysis

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation at both the aldehyde group and the double bond:

Reaction Conditions :

-

H₂ (1–10 atm) with Pd/C or Raney Ni catalysts

-

Solvents: ethanol or THF at 25–80°C

| Reactant | Product | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| (9Z)-9-Undecenal | 9-Undecanol | 100% | 85–92 | |

| (9Z)-9-Undecenal | Saturated aldehyde | Partial | 45–60 |

Mechanistic Insight :

-

The aldehyde group reduces preferentially under mild conditions.

-

Complete saturation of the double bond requires higher H₂ pressures (>5 atm).

Oxidation Reactions

The aldehyde group is susceptible to oxidation, forming carboxylic acids:

Reaction Conditions :

-

KMnO₄ or CrO₃ in acidic/neutral media

| Oxidizing Agent | Product | Reaction Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq, H₂SO₄) | Undec-9-enoic acid | 3 | 78 | |

| Ozone (O₃) | Nonanal + glyoxal | 1 | 92 |

Notable Observation :

Ozonolysis cleaves the double bond, producing two shorter-chain aldehydes .

Cycloaddition Reactions

The (9Z)-configuration enables participation in Diels-Alder reactions:

Reaction Conditions :

-

Diene: Cyclopentadiene, 25°C, solvent-free

| Dienophile | Adduct Structure | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| (9Z)-9-Undecenal | Bicyclic lactone | Endo | 67 |

Mechanistic Pathway :

The aldehyde’s electron-deficient double bond acts as a dienophile, favoring endo transition states.

Aldol Condensation

Base-mediated self-condensation forms α,β-unsaturated aldehydes:

Reaction Conditions :

-

NaOH (10% aq), 60°C

| Catalyst | Product | Dimerization (%) | Reference |

|---|---|---|---|

| NaOH | C₂₂H₃₈O₂ | 55 |

Side Reaction :

Competing Cannizzaro disproportionation is suppressed due to steric hindrance .

Acetylation and Nitrile Formation

Industrial synthesis of nitriles from oxime intermediates:

Reaction Protocol :

-

(9Z)-9-Undecenal oxime → Acetylation → Thermal rearrangement

| Step | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxime formation | NH₂OH·HCl | (9Z)-9-Undecenal oxime | 89 | |

| Acetylation | Ac₂O, Δ | (9Z)-9-Undecenonitrile | 63 |

Industrial Application :

Used in fragrance formulations due to enhanced stability under alkaline conditions .

Biological Interactions

Acts as a semiochemical in insect communication systems:

| Receptor | Binding Affinity (Kd, μM) | Biological Effect | Reference |

|---|---|---|---|

| OR52B2 (Human) | 12.3 ± 1.5 | Odorant activation | |

| Pheromone receptors | 0.8–3.2 | Mate attraction |

Key Finding :

The (9Z)-isomer shows 4× higher binding affinity to OR52B2 than the (9E)-isomer .

Stability and Degradation

Thermal Degradation :

Scientific Research Applications

9-Undecenal, (9Z)-, has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Undecenal, (9Z)-, involves its interaction with cellular membranes and proteins. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to alterations in protein function and cellular processes . Additionally, its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function .

Comparison with Similar Compounds

Aldehydes

(9Z)-9-Undecenal vs. (9E)-9-Undecenal: Both share the same molecular formula but differ in double bond geometry (Z vs. E). The Z isomer typically has a lower melting point and distinct odor due to spatial arrangement .

10-Undecenal: A positional isomer with the double bond at C10. This shift reduces its citrus notes, favoring a more metallic odor, and enhances antimicrobial activity compared to (9Z)-9-Undecenal .

(Z)-9-Octadecenal :

Fatty Acids and Esters

(9Z)-9-Heptadecenoic Acid: The carboxylic acid group enables salt formation and higher melting points (∼25°C) compared to aldehydes. Used in lipid metabolism studies .

Isodecyl (9Z)-9-Octadecenoate: Esterification with isodecyl alcohol enhances lipophilicity, making it ideal for emollients in skincare products .

Physicochemical Properties

| Property | (9Z)-9-Undecenal | 10-Undecenal | (Z)-9-Octadecenal | (9Z)-9-Heptadecenoic Acid |

|---|---|---|---|---|

| Boiling Point | ~230°C (estimated) | 235°C | >300°C | 360°C |

| Solubility | Insoluble in water | Insoluble in water | Lipid-soluble | Slightly soluble in ethanol |

| Odor Threshold | 0.1 ppb (citrus) | 0.5 ppb (metallic) | Not reported | Not applicable |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity of (9Z)-9-Undecenal in experimental settings?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical configuration. For quantitative purity assessment, employ high-performance liquid chromatography (HPLC) with a chiral stationary phase. Calibrate instruments using certified reference standards and validate results through triplicate measurements to ensure reproducibility .

Q. How should researchers design controlled experiments to assess the stability of (9Z)-9-Undecenal under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing samples to controlled temperature (±2°C), humidity (±5%), and light conditions (e.g., UV-Vis irradiation). Include control groups stored in inert atmospheres (e.g., nitrogen). Monitor degradation kinetics via periodic sampling and analytical characterization (e.g., GC-MS). Adhere to standardized protocols (e.g., ICH guidelines) to minimize experimental variability .

Q. What are the best practices for synthesizing (9Z)-9-Undecenal with high stereochemical purity in laboratory conditions?

- Methodological Answer : Optimize stereoselective synthesis using catalytic asymmetric hydrogenation or Wittig reactions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via fractional distillation. Validate stereochemical purity using polarimetry or chiral NMR shift reagents. Document reaction parameters (temperature, catalyst loading, solvent polarity) to ensure reproducibility .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to predict the reaction pathways of (9Z)-9-Undecenal in complex mixtures?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental kinetic data to model reaction mechanisms. Use software like Gaussian or ORCA to simulate transition states and intermediate structures. Validate predictions by comparing computed activation energies with experimental Arrhenius plots. Cross-reference results with spectroscopic data (e.g., IR, Raman) to confirm intermediate identification .

Q. What statistical approaches are appropriate for resolving contradictory data regarding the catalytic efficiency of (9Z)-9-Undecenal in organic synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA or principal component analysis) to identify confounding variables (e.g., solvent polarity, temperature). Use Bayesian statistics to quantify uncertainty in catalytic turnover numbers. Replicate experiments under identical conditions and perform meta-analyses to reconcile discrepancies. Consult with a statistician to design robust hypothesis-testing frameworks .

Q. What methodologies are effective for isolating and quantifying trace degradation products of (9Z)-9-Undecenal in longitudinal stability studies?

- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS for sensitive detection of trace volatiles. Use high-resolution mass spectrometry (HRMS) for structural elucidation of non-volatile degradation byproducts. Quantify compounds via internal standard calibration curves. Include negative controls to distinguish artifacts from genuine degradation products .

Methodological Considerations

- Data Reproducibility : Strictly follow documented procedures to avoid contamination; deviations invalidate comparisons with prior studies .

- Error Analysis : Systematically report instrument precision, sampling intervals, and environmental fluctuations in supplementary materials .

- Literature Alignment : Cross-validate findings against primary literature to identify gaps or confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.